molecular formula C22H25N3O2 B6117118 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6117118
M. Wt: 363.5 g/mol
InChI Key: IHIFMRLEAMAWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butylbenzoyl group and a benzoxazole moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzoyl chloride with piperazine to form 4-(4-tert-butylbenzoyl)piperazine. This intermediate is then reacted with 2-aminophenol under appropriate conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing suitable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of proliferative pathways in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]pyrimidine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

Compared to similar compounds, 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole stands out due to its unique structural features and potential therapeutic applications. Its combination of a piperazine ring with a benzoxazole moiety and a tert-butylbenzoyl group contributes to its distinct chemical properties and biological activities .

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)17-10-8-16(9-11-17)20(26)24-12-14-25(15-13-24)21-23-18-6-4-5-7-19(18)27-21/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIFMRLEAMAWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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